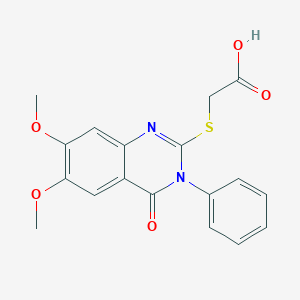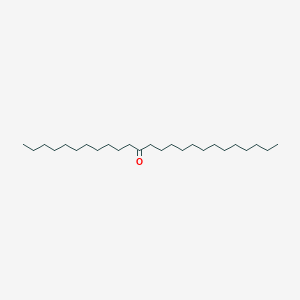
Methyl 2,4-difluoro-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,4-difluoro-3-oxobutanoate is an organic compound with the molecular formula C5H6F2O3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2,4-difluoro-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl 4,4-difluoro-3-oxobutanoate with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions. These processes utilize advanced catalytic systems to enhance yield and selectivity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of difluorobutanoic acid.
Reduction: Formation of difluorobutanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2,4-difluoro-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl 2,4-difluoro-3-oxobutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active difluorobutanoic acid, which can then interact with various biological pathways. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4,4-difluoro-3-oxobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 3-oxobutanoate: Lacks the fluorine atoms, resulting in different chemical properties.
Methyl 2,4-dichloro-3-oxobutanoate: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.
Uniqueness
Methyl 2,4-difluoro-3-oxobutanoate is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable compound in various research fields .
Propriétés
Numéro CAS |
392-64-3 |
|---|---|
Formule moléculaire |
C5H6F2O3 |
Poids moléculaire |
152.10 g/mol |
Nom IUPAC |
methyl 2,4-difluoro-3-oxobutanoate |
InChI |
InChI=1S/C5H6F2O3/c1-10-5(9)4(7)3(8)2-6/h4H,2H2,1H3 |
Clé InChI |
DLNXEQBSDIIGBC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C(=O)CF)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


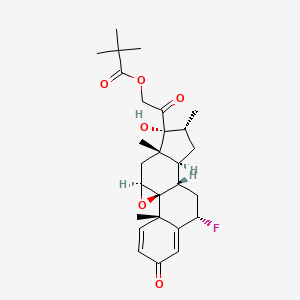

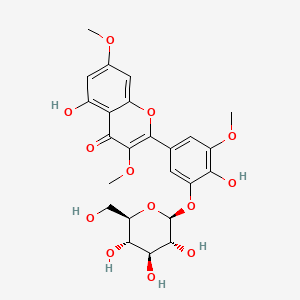
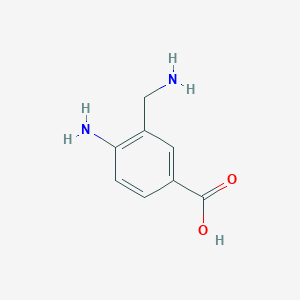

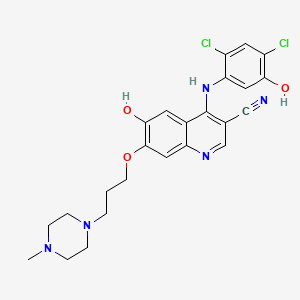
![(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13425529.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]acetamide](/img/structure/B13425539.png)

![1,3-Cyclohexanedione, 5-phenyl-2-[[(2-pyridinylmethyl)amino]methylene]-](/img/structure/B13425552.png)
